molecular formula C10H12FN B13129717 (R)-1-(4-Fluorophenyl)but-3-en-1-amine

(R)-1-(4-Fluorophenyl)but-3-en-1-amine

Katalognummer: B13129717
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: NLXGUZPOWJQRTI-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(4-Fluorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a butenyl amine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-3-buten-1-amine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ®-3-buten-1-amine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure ®-1-(4-Fluorophenyl)but-3-en-1-amine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Fluorophenyl)but-3-en-1-amine may involve:

    Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Purification Systems: Automated systems are used for the purification process to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Fluorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of ®-1-(4-Fluorophenyl)butan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-1-(4-Fluorophenyl)but-3-en-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.

Wirkmechanismus

The mechanism of action of ®-1-(4-Fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(4-Chlorophenyl)but-3-en-1-amine: Similar structure with a chlorine atom instead of a fluorine atom.

    ®-1-(4-Bromophenyl)but-3-en-1-amine: Similar structure with a bromine atom instead of a fluorine atom.

    ®-1-(4-Methylphenyl)but-3-en-1-amine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in ®-1-(4-Fluorophenyl)but-3-en-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.

Eigenschaften

Molekularformel

C10H12FN

Molekulargewicht

165.21 g/mol

IUPAC-Name

(1R)-1-(4-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m1/s1

InChI-Schlüssel

NLXGUZPOWJQRTI-SNVBAGLBSA-N

Isomerische SMILES

C=CC[C@H](C1=CC=C(C=C1)F)N

Kanonische SMILES

C=CCC(C1=CC=C(C=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.